Enantiopure allo-Threonine as an Essential Scaffold for Cysteine Protease Inhibitor Synthesis
The (2S,3S)-allo-threonine scaffold is irreplaceable in specific cysteine protease inhibitor chemotypes. US Patent 6,841,571 explicitly requires (2S,3S)-N-Boc-O-t-butyl-L-threonine as the starting material for synthesizing (2S,3S)-N-Boc-O-t-butyl-L-threonyldiazomethane, a key intermediate in a series of reversible cathepsin inhibitors [1]. The downstream product incorporating the (2S,3S)-threonine-derived tetrahydrofuranone warhead exhibited an IC₅₀ of 6,600 nM against cathepsin B, Z, and H at pH 5.5 [2]. The corresponding (2S,3R)-diastereomer would place the methyl substituent in a sterically incompatible orientation for the cyclization step that forms the electrophilic warhead, rendering the synthetic route non-viable [1].
| Evidence Dimension | Synthetic feasibility for cysteine protease inhibitor warhead formation |
|---|---|
| Target Compound Data | (2S,3S)-N-Boc-O-t-butylthreonine → tetrahydrofuranone warhead; IC₅₀ = 6,600 nM (cathepsin B/Z/H) |
| Comparator Or Baseline | Hypothetical (2S,3R)-Boc-Thr(tBu)-OH → steric clash prevents cyclization; no warhead formation |
| Quantified Difference | Route viable vs. route blocked (qualitative). Downstream inhibitor IC₅₀ = 6.6 × 10³ nM for target compound-derived product. |
| Conditions | Solution-phase synthesis: anhydrous CH₂Cl₂, NMM, i-BuOCOCl, −15 °C, then CH₂N₂; biological assay: pH 5.5, 2 °C, cathepsin B/Z/H panel |
Why This Matters
Procurement of the (2S,3S)-diastereomer is mandatory for reproducing the patented synthetic route; substitution with the (2S,3R)-isomer terminates the synthetic sequence at the diazoketone-to-tetrahydrofuranone cyclization step.
- [1] Boehringer Ingelheim Pharma Inc. Compounds useful as reversible inhibitors of cysteine proteases. US Patent 6,841,571 B2. Filed 2002-10-02. Issued 2005-01-11. View Source
- [2] BindingDB Entry BDBM36325. IC₅₀ data for pro-cathepsin H inhibition by (2S,3S)-threonine-derived compound. BindingDB. Available at: http://www.bindingdb.org (accessed 2026-05-03). View Source
